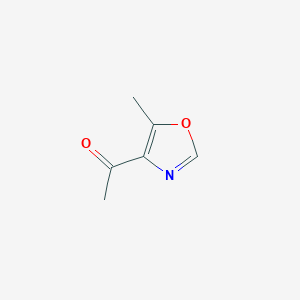

1-(5-Methyloxazol-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(5-methyl-1,3-oxazol-4-yl)ethanone |

InChI |

InChI=1S/C6H7NO2/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 |

InChI Key |

JNHIXJALRATMCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Methyloxazol 4 Yl Ethanone and Its Derivatives

Direct Synthetic Routes to the 1-(5-Methyloxazol-4-yl)ethanone Core

The construction of the this compound core can be achieved through various synthetic strategies, primarily involving the formation of the oxazole (B20620) ring or the modification of a pre-existing oxazole structure.

Cyclization Reactions for Oxazole Ring Construction

The formation of the oxazole ring is a fundamental approach to synthesizing this compound. This can be accomplished through several cyclization strategies, including those that start from α-azido ketones or involve condensation and subsequent cyclodehydration reactions.

The use of α-azido ketones is a notable pathway for constructing the oxazole nucleus. nih.govrsc.org These high-energy compounds can undergo intramolecular reactions to form the heterocyclic ring. For instance, the Vilsmeier cyclization of 2-azido acetophenones can lead to the formation of 5-aryloxazole-4-carboxaldehydes. nih.gov This reaction proceeds through the formation of an iminium salt, which then undergoes intramolecular cyclization with the azide (B81097) group, followed by the elimination of nitrogen gas. nih.gov Another approach involves the conversion of α-azido ketones into (Z)-β-(acyloxy)vinyl azides, which then react with phosphine (B1218219) reagents in a Staudinger reaction followed by an intramolecular aza-Wittig reaction to yield oxazole derivatives. nih.gov

It's important to note that α-azido ketones are sensitive to bases, and their deprotonation can lead to the formation of an imino anion after the loss of nitrogen. nih.gov This reactivity can be harnessed for further synthetic transformations. nih.gov The synthesis of α-azido ketones themselves is often achieved from the corresponding α-bromo ketones. nih.govresearchgate.net

Condensation reactions provide a versatile and widely used method for the synthesis of oxazole rings. nih.govrsc.orgrsc.orgrasayanjournal.co.innih.gov A common strategy involves the condensation of a carboxylic acid or its derivative with an α-amino ketone or a related species, followed by cyclodehydration to form the oxazole ring. For example, the Erlenmeyer synthesis involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an oxazolone, which can be a precursor to substituted oxazoles. rasayanjournal.co.inresearchgate.net

Silver-catalyzed tandem condensation reactions have also been developed for the synthesis of benzoxazole (B165842) derivatives, which share the core oxazole structure. rsc.orgrsc.org These methods often proceed under mild conditions and demonstrate good functional group tolerance. rsc.orgrsc.org Furthermore, the condensation of potassium formyl-substituted aryl- and heteroaryltrifluoroborates with tosylmethyl isocyanide (TosMIC) under basic conditions offers a route to oxazoline-substituted potassium organotrifluoroborates, which can be further transformed into oxazoles. nih.gov

Functionalization and Acylation of Pre-existing Oxazole Scaffolds

An alternative to building the oxazole ring from scratch is to start with a pre-formed oxazole and introduce the desired functional groups. The acylation of a pre-existing 5-methyloxazole (B9148) scaffold is a direct method to introduce the acetyl group at the 4-position, yielding this compound.

Various methods for the C-H functionalization of oxazoles have been developed. For example, palladium-catalyzed C-H/C-N cleavage allows for the benzylation of oxazoles. researchgate.net Cobalt-catalyzed decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids provides an efficient route to important heteroaryl ketone derivatives. researchgate.net Additionally, organocatalyzed aerobic benzylic C-H oxidation of alkylheterocycles can produce ketones bearing N-heterocyclic groups. researchgate.net These examples highlight the diverse strategies available for modifying the oxazole core to achieve the desired substitution pattern.

Synthesis of Complex Derivatives Incorporating the 5-Methyloxazol-4-yl Moiety

The this compound core serves as a versatile platform for the synthesis of more complex molecules, particularly fused heterocyclic systems. These multi-step synthetic sequences leverage the reactivity of the ketone and the oxazole ring to construct intricate molecular architectures. nih.govresearchgate.netekb.eg

Multi-Step Synthetic Sequences for Fused Heterocyclic Systems

The development of multi-step synthetic sequences allows for the creation of diverse and complex heterocyclic compounds starting from simpler building blocks like this compound. nih.govresearchgate.netekb.eg These sequences often involve a series of reactions that build upon the initial scaffold, leading to the formation of fused ring systems.

For instance, a novel method for synthesizing isoquinolones involves a silver(I)-catalyzed intramolecular cyclization and an oxazole ring-opening reaction. acs.org This process demonstrates how the oxazole ring itself can be a reactive component in the formation of larger, fused systems. acs.org Another example is the synthesis of nih.govnih.govacs.orgtriazolo[1,5-b] nih.govnih.govrsc.orgacs.orgtetrazines, which involves the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments. beilstein-journals.org While not directly starting from this compound, this illustrates the strategies used to build complex fused heterocycles.

The synthesis of 1-indanones, which can possess a broad range of biological activities, can be achieved through various methods, including intramolecular Friedel–Crafts acylation. beilstein-journals.org The ketone functionality in this compound could potentially be utilized in similar cyclization reactions to form fused systems. The synthesis of complex heterocyclic systems often relies on the strategic combination of different reactions, such as condensation, cyclization, and functional group transformations, to achieve the desired molecular architecture. frontiersin.org

Data Tables

Below are interactive data tables summarizing key synthetic reactions mentioned in the text.

Table 1: Cyclization Reactions for Oxazole Ring Construction

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| α-Azido Ketones | Vilsmeier reagent (POCl₃, DMF) | 5-Aryloxazole-4-carboxaldehydes | nih.gov |

| α-Azido Ketones, Acylating Agent | Triethyl phosphite | Oxazole derivatives | nih.gov |

| N-Acylglycine, Aldehyde/Ketone | Acetic anhydride, Sodium acetate | Oxazolones | rasayanjournal.co.inresearchgate.net |

| 2-Aminophenols, Formaldehyde, Benzenethiols | Silver catalyst | 2-(Phenylsulphinyl)benzo[d]oxazole derivatives | rsc.orgrsc.org |

Table 2: Synthesis of Complex Derivatives

| Starting Scaffold | Key Reaction Type | Resulting System | Reference(s) |

|---|---|---|---|

| Oxazole-containing precursors | Silver(I)-catalyzed intramolecular cyclization and ring-opening | Isoquinolones | acs.org |

| 3,6-Disubstituted 1,2,4,5-tetrazines with amidine fragments | Oxidation | nih.govnih.govacs.orgTriazolo[1,5-b] nih.govnih.govrsc.orgacs.orgtetrazines | beilstein-journals.org |

| Carboxylic acid derivatives | Intramolecular Friedel–Crafts acylation | 1-Indanones | beilstein-journals.org |

Formation of Pyrazole-Oxazole Adducts

The synthesis of molecules incorporating both pyrazole (B372694) and oxazole rings has been a subject of interest due to the diverse biological activities associated with these heterocycles. researchgate.net A common method for creating pyrazole-containing oxazol-5-ones involves the reaction of a pyrazole-4-carbaldehyde with hippuric acid. researchgate.net

For instance, 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be reacted with hippuric acid in the presence of sodium acetate and acetic anhydride. researchgate.net This reaction, when heated, yields a 2,4-disubstituted oxazol-5-one containing a pyrazole moiety. researchgate.net Microwave-assisted synthesis has been shown to improve this process, offering a more efficient alternative to conventional heating. researchgate.net

In a related synthesis, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives can be prepared through the N-alkylation of 3,5-dimethylpyrazole (B48361) with 1-aryl-2-bromoethanone. mdpi.com These pyrazole-containing ethanone (B97240) derivatives can then be converted to their corresponding oximes by reacting with hydroxylamine (B1172632) hydrochloride. mdpi.com

Integration into Tetrahydroisoquinoline Frameworks

The tetrahydroisoquinoline skeleton is a core structure in many natural products and synthetic compounds with significant biological properties. nih.govthieme.de The integration of the oxazole moiety into this framework can lead to novel compounds with potential therapeutic applications.

One synthetic route involves a multicomponent Petasis reaction followed by a Pomeranz–Fritsch double cyclization. beilstein-journals.org For example, aminoacetaldehyde acetals can react with glyoxylic acid and a suitable boronic acid to form an intermediate amino acid. beilstein-journals.org This intermediate can then undergo an acid-catalyzed double cyclization to construct the tetracyclic tetrahydroisoquinoline core. beilstein-journals.org

Another approach is the Bischler-Napieralski or Pictet-Spengler reaction, which can be performed under microwave irradiation to produce substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org These can be further modified, for example, by oxidation to the corresponding isoquinolines. organic-chemistry.org

The following table summarizes key reactions for the synthesis of tetrahydroisoquinoline derivatives:

| Reaction Type | Starting Materials | Key Reagents | Product | Ref |

| Petasis Reaction & Pomeranz–Fritsch Cyclization | Aminoacetaldehyde acetals, glyoxylic acid, boronic acid | Acid catalyst (e.g., HCl) | Tetracyclic tetrahydroisoquinolines | beilstein-journals.org |

| Bischler-Napieralski/Pictet-Spengler | Substituted phenethylamine, aromatic acetic acid | Tetrahydroisoquinolines | researchgate.net | |

| Intramolecular Friedel-Crafts Cyclization | N,N-dibenzyl-α-aminols | 3-substituted 1,2,3,4-tetrahydroisoquinolines | organic-chemistry.org |

Construction of Quinoline (B57606) Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry. nih.govmdpi.com The synthesis of quinoline derivatives often involves the cyclization of substituted anilines.

Several classical methods exist for quinoline synthesis, such as the Skraup, Friedländer, and Combes syntheses. nih.gov More modern approaches utilize transition metal catalysts. For example, a rhodium catalyst can be used in the reaction of 2-aminoacetophenone (B1585202) hydrazones with alkynes to form functionalized quinolines. nih.gov Copper(II) catalysis can be employed in the reaction of substituted anilines with dimethyl acetylenedicarboxylate (B1228247) to produce 2,4-disubstituted quinolines with high regioselectivity. nih.gov

A general procedure for preparing quinolin-4(1H)-ones involves the thermal cyclization of appropriate intermediates in a high-boiling solvent like Dowtherm. mdpi.com These quinolones can then be converted to 4-chloroquinolines by treatment with phosphorus oxychloride (POCl₃), which can subsequently be used in nucleophilic substitution reactions to create further derivatives. mdpi.com

The table below outlines some methods for quinoline synthesis:

| Method | Reactants | Catalyst/Reagent | Product Type | Ref |

| Rhodium-catalyzed | 2-aminoacetophenone hydrazones, alkynes | Rh[Cp*Cl₂]₂ | Functionalized quinolines | nih.gov |

| Copper(II)-catalyzed | Substituted anilines, dimethyl acetylenedicarboxylate | Cu(OTf)₂ | 2,4-disubstituted quinolines | nih.gov |

| Thermal Cyclization | Di-substituted anilines | Dowtherm | Quinolin-4(1H)-ones | mdpi.com |

| Chlorination | Quinolin-4(1H)-ones | POCl₃ | 4-Chloroquinolines | mdpi.com |

| Oxidation | Dihydroquinolines | DDQ | Quinolines | nih.gov |

Derivatization to Oxadiazole Conjugates

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many compounds with diverse biological activities. nih.govnih.gov The derivatization of compounds to include an oxadiazole moiety can be achieved through several synthetic pathways.

A common method for forming the 1,3,4-oxadiazole ring is the cyclization of acylhydrazones. This can be achieved using various reagents. For example, stoichiometric molecular iodine in the presence of potassium carbonate can mediate the oxidative cyclization of acylhydrazones. organic-chemistry.org Another approach involves the use of triphenylphosphine (B44618) and trichloroisocyanuric acid in a mechanochemical synthesis, which is an environmentally friendly alternative to solvent-based methods. organic-chemistry.org

The synthesis of 1,3,4-oxadiazole-linked 1,2,3-triazole hybrids can be accomplished via a "click" reaction between a propargylated oxadiazole and an aromatic azide, catalyzed by copper(I). nih.gov

Strategic Reagents and Optimized Reaction Conditions in Derivatization Processes

The choice of reagents and reaction conditions is crucial for the successful synthesis of this compound derivatives. Optimization of these parameters can lead to higher yields, shorter reaction times, and more environmentally friendly processes.

For the synthesis of 1,2,4-oxadiazin-5(6H)-ones from amidoximes and 2-halocarboxylic acid esters, a key optimization is the choice of base and solvent. mdpi.com The use of sodium t-butoxide in DMSO has been found to be effective for this condensation reaction. mdpi.com

In the synthesis of 1,3,4-oxadiazoles from hydrazides and methyl ketones, potassium carbonate (K₂CO₃) plays a crucial and unexpected role in promoting a C-C bond cleavage, which is essential for the cyclization and deacylation steps. organic-chemistry.org

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid can be efficiently carried out under solvent-free conditions using microwave irradiation. organic-chemistry.org

The following table summarizes some strategic reagents and their roles in derivatization processes:

| Reagent | Reaction Type | Role | Ref |

| Sodium t-butoxide (t-BuONa) | Condensation | Base for deprotonation of amidoxime | mdpi.com |

| Potassium Carbonate (K₂CO₃) | Oxidative cyclization | Promotes C-C bond cleavage | organic-chemistry.org |

| Copper(II) oxide nanoparticles | Cross-coupling | Reusable catalyst for C-C bond formation | organic-chemistry.org |

| Triphenylphosphine/Trichloroisocyanuric acid | Condensation | Reagents for mechanochemical synthesis of oxadiazoles | organic-chemistry.org |

| Molecular Iodine (I₂) | Oxidative cyclization | Stoichiometric oxidant for acylhydrazone cyclization | organic-chemistry.org |

| Microwave Irradiation | Various | Energy source to accelerate reactions | organic-chemistry.orgorganic-chemistry.org |

Role of this compound and its Isomers as Key Synthetic Intermediates

This compound and its isomers serve as versatile building blocks in organic synthesis. The ketone functional group provides a reactive site for a wide range of chemical transformations, allowing for the construction of more complex molecules.

For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. google.comscimplify.comgoogle.com This highlights the importance of such ethanone derivatives in the pharmaceutical industry.

The oxazole ring itself can be a target for further functionalization, or it can be a stable core upon which other heterocyclic systems are built. The synthesis of pyrazole-containing oxazol-5-ones demonstrates how the oxazole precursor can be elaborated into more complex, multi-heterocyclic structures. researchgate.net

The versatility of these ethanone intermediates is further underscored by their use in the synthesis of various heterocyclic systems, including pyrazoles, tetrahydroisoquinolines, quinolines, and oxadiazoles, as detailed in the preceding sections.

Advanced Spectroscopic and Structural Characterization of 1 5 Methyloxazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(5-Methyloxazol-4-yl)ethanone, and its derivatives, provides critical insights into the electronic environment of the hydrogen atoms. In a typical ¹H NMR spectrum of a related compound, 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone, distinct signals corresponding to the different types of protons are observed. For instance, the methyl group attached to the oxazole (B20620) ring (at position 5) typically appears as a singlet. Another singlet corresponds to the methyl protons of the ethanone (B97240) moiety. When a phenyl group is present at the 2-position of the oxazole ring, the aromatic protons exhibit multiplets in the downfield region of the spectrum. amazonaws.com

The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by the protons. Protons in close proximity to electronegative atoms or aromatic rings are deshielded and resonate at higher chemical shifts.

Table 1: Representative ¹H NMR Spectral Data for a Derivative, 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone in CDCl₃ amazonaws.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic protons | 8.04-8.00 | m |

| Aromatic protons | 7.46-7.45 | m |

| CH₃ (ethanone) | 2.68 | s |

| CH₃ (oxazole) | 2.59 | s |

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. In the case of 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone, characteristic signals for the carbonyl carbon of the ethanone group, the carbons of the oxazole ring, and the methyl carbons are observed. amazonaws.com The carbonyl carbon is significantly deshielded and appears at a high chemical shift value. The carbons of the oxazole ring resonate at specific chemical shifts that are influenced by the nitrogen and oxygen heteroatoms. amazonaws.com

Table 2: Representative ¹³C NMR Spectral Data for a Derivative, 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone in CDCl₃ amazonaws.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (ethanone) | 195.3 |

| C2 (oxazole) | 158.6 |

| C4 (oxazole) | 126.9 |

| C5 (oxazole) | 154.4 |

| Aromatic C | 130.6, 128.8, 126.4 |

| CH₃ (ethanone) | 27.9 |

| CH₃ (oxazole) | 12.4 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This allows for the unambiguous assignment of which protons are bonded to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For a derivative, 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone, the calculated exact mass for the molecular ion [M]⁺ can be compared to the experimentally measured value to confirm the molecular formula. For example, the calculated mass for C₁₂H₁₁NO₂ is 201.0790, and a found value of 201.0795 would strongly support this chemical formula. amazonaws.com

Table 3: HRMS Data for a Derivative, 1-(5-Methyl-2-phenyloxazol-4-yl)ethanone amazonaws.com

| Molecular Formula | Calculated m/z ([M]⁺) | Found m/z |

|---|---|---|

| C₁₂H₁₁NO₂ | 201.0790 | 201.0795 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. The fragmentation of these ions can be induced to provide structural information. The fragmentation patterns observed in the ESI-MS/MS spectra of this compound and its derivatives can reveal characteristic losses of small neutral molecules, such as CO or CH₃, which aids in the structural confirmation of the compound.

Predicted Collision Cross Section (CCS) in Ion Mobility Mass Spectrometry

Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from this technique is the Collision Cross Section (CCS), which represents the effective area of the ion that interacts with a neutral drift gas. The CCS is a characteristic physicochemical property of an ion and provides an additional dimension of separation and identification beyond what is offered by traditional mass spectrometry.

For novel or less-studied compounds like this compound, experimentally determined CCS values may not be readily available. In such cases, computational methods and machine learning models are employed to predict CCS values. These prediction tools use the 3D structure of the molecule to estimate its interaction with the drift gas, typically nitrogen or helium.

The prediction of CCS values is crucial for the tentative identification of unknown compounds in complex mixtures, such as in metabolomics or the analysis of food contact materials. sielc.com By comparing experimentally measured CCS values of an unknown analyte with a database of predicted values, researchers can significantly increase the confidence in its identification without the need for an authentic reference standard. researchgate.net Various prediction models exist, some based on computational modeling of the ion's 3D structure and others on machine learning algorithms trained on large datasets of experimentally determined CCS values. nih.gov While computational methods can be accurate, they are often time-consuming, whereas machine learning approaches offer a faster alternative with prediction errors typically below 10%. nih.gov

It is important to note that the accuracy of predicted CCS values depends on the chosen model, the type of adduct (e.g., [M+H]⁺, [M+Na]⁺), and the chemical class of the compound. sielc.comnih.gov For this compound, a predicted CCS value would provide a valuable analytical parameter for its future detection and identification in various matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds present. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ketone and oxazole functionalities.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically sharp and intense, appearing in the region of 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the oxazole ring.

The oxazole ring itself gives rise to several characteristic vibrations. These include:

C=N stretching: This vibration is expected to appear in the range of 1650-1590 cm⁻¹.

C-O-C stretching: The stretching vibrations of the ether-like linkage within the oxazole ring typically produce strong bands in the 1250-1020 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching from the oxazole ring will likely be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

The table below summarizes the predicted characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Oxazole Ring | C=N Stretch | 1650 - 1590 | Medium to Strong |

| Oxazole Ring | C-O-C Stretch | 1250 - 1020 | Strong |

| Oxazole Ring | C-H Stretch | > 3000 | Medium to Weak |

| Methyl Groups | C-H Stretch | < 3000 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about the molecule's connectivity, conformation, and how it packs in the solid state. As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. However, the following subsections describe the type of information that would be obtained from such an analysis.

Should single crystals of this compound be grown, X-ray diffraction analysis would first reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). These parameters, denoted as a, b, c, and the angles α, β, γ, are fundamental properties of the crystalline material.

The primary output of a successful crystal structure determination is the precise coordinates of each atom in the molecule. This allows for a detailed analysis of its molecular conformation. A key aspect would be the determination of the dihedral angle between the plane of the oxazole ring and the plane of the acetyl group. This angle would reveal the extent of planarity or twist in the molecule, which can have significant implications for its electronic properties.

Analysis of the crystal packing would show how individual molecules of this compound are arranged relative to one another in the solid state. This would involve identifying any significant intermolecular interactions. While the molecule does not have strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be present. Furthermore, the planar oxazole ring could participate in π-stacking interactions with neighboring rings, which would play a role in stabilizing the crystal structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in the liquid phase. For a ketone-containing compound like this compound, a reversed-phase HPLC method would likely be employed. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netauroraprosci.com

To enhance the detection of ketones, especially at low concentrations, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. researchgate.netauroraprosci.com This reaction forms a colored and UV-active hydrazone derivative, which can be detected with high sensitivity using a UV-Vis detector. researchgate.net

A typical HPLC method for the analysis of this compound might involve the following conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis (e.g., at the λmax of the compound or its derivative) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds. nih.govphytojournal.comekb.egresearchgate.net this compound is expected to be amenable to GC-MS analysis. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for highly specific identification.

Typical GC-MS conditions for the analysis of a compound like this compound would be:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (scanning a mass range, e.g., 40-400 amu) |

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with likely fragments corresponding to the loss of a methyl group (CH₃) or the acetyl group (COCH₃), as well as fragments arising from the cleavage of the oxazole ring. phytojournal.com

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone substituent at the 4-position of the oxazole (B20620) ring is a versatile functional group that readily undergoes a variety of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. These reactions allow for the modification of the acetyl group, leading to the generation of new derivatives with altered electronic and steric properties.

Reduction Reactions

The carbonyl group of the ethanone moiety is susceptible to reduction by various reducing agents to afford the corresponding secondary alcohol, 1-(5-methyloxazol-4-yl)ethanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.

The general transformation can be represented as follows:

Scheme 1: Reduction of 1-(5-Methyloxazol-4-yl)ethanone to 1-(5-Methyloxazol-4-yl)ethanol

| Reactant | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| This compound | Sodium Borohydride | Methanol | 1-(5-Methyloxazol-4-yl)ethanol | High | Hypothetical |

This table is based on the well-established reactivity of ketones with sodium borohydride and represents a highly probable outcome for this specific substrate.

Oxidation Reactions

While the oxazole ring itself can be sensitive to strong oxidizing agents, potentially leading to ring cleavage, the acetyl group can undergo oxidation under specific conditions. For instance, the haloform reaction, using an excess of a halogen and a base, can convert the acetyl group into a carboxylic acid. This reaction proceeds through the formation of a trihalomethyl intermediate.

A plausible oxidation reaction is the conversion of the acetyl group to a carboxyl group:

Scheme 2: Hypothetical Oxidation of this compound to 5-Methyloxazole-4-carboxylic acid

| Reactant | Oxidizing System | Product | Potential Outcome |

| This compound | I₂, NaOH (aq) | 5-Methyloxazole-4-carboxylic acid | Formation of the corresponding carboxylate |

This represents a potential synthetic route, though the stability of the oxazole ring under these conditions would need to be experimentally verified.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard additions)

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. For example, the addition of methylmagnesium bromide would yield 2-(5-methyloxazol-4-yl)propan-2-ol.

The general reaction is as follows:

Scheme 3: Grignard Addition to this compound

| Reactant | Grignard Reagent | Solvent | Product |

| This compound | Methylmagnesium Bromide | Diethyl ether or THF | 2-(5-Methyloxazol-4-yl)propan-2-ol |

| This compound | Phenylmagnesium Bromide | Diethyl ether or THF | 1-Phenyl-1-(5-methyloxazol-4-yl)ethanol |

This table illustrates the expected products from the addition of different Grignard reagents, a standard reaction for ketones.

Reactions Involving the Oxazole Heterocycle

The oxazole ring in this compound is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to a range of reactions, including electrophilic and nucleophilic substitutions, as well as ring transformations.

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring

The electron-donating nature of the oxygen atom and the electron-withdrawing effect of the nitrogen atom influence the regioselectivity of substitution reactions on the oxazole ring. Generally, electrophilic aromatic substitution is expected to occur at the C5 position, which is activated by the ring oxygen. However, in this compound, the C5 position is already substituted with a methyl group. The C2 position is the most electron-deficient and is the preferred site for nucleophilic attack, especially if a good leaving group is present.

Given the substitution pattern of the target molecule, electrophilic substitution on the ring is less likely without displacing an existing substituent. Nucleophilic aromatic substitution would likely require prior functionalization of the ring, for instance, by introducing a halogen at the C2 position.

| Reaction Type | Position of Attack | Directing Influence |

| Electrophilic Substitution | C5 | Oxygen atom (activating) |

| Nucleophilic Substitution | C2 | Nitrogen atom (deactivating) |

Ring Transformations and Rearrangement Studies

Oxazole rings, particularly those with specific substitution patterns, can undergo fascinating ring transformations and rearrangements. A notable example is the Cornforth rearrangement, which is characteristic of 4-acyloxazoles. wikipedia.org This thermal rearrangement involves the exchange of the acyl group at C4 and the substituent at C5. wikipedia.org In the case of this compound, this would lead to the formation of 1-(4-methyloxazol-5-yl)ethanone.

The mechanism of the Cornforth rearrangement proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by cyclization to the rearranged oxazole. wikipedia.org

Scheme 4: Cornforth Rearrangement of this compound

The propensity for this rearrangement is influenced by the nature of the substituents on the oxazole ring. Studies on various 4-acyloxazoles have shown that the reaction generally proceeds in good yields. wikipedia.org

Another potential transformation is the ring-opening of the oxazole under certain nucleophilic or hydrolytic conditions, which can lead to the formation of acyclic compounds or recyclization to different heterocyclic systems. For instance, treatment of isoxazole carbaldehydes with dinucleophiles like 1,2-diaminobenzenes can lead to ring transformation into benzodiazepine derivatives. nih.gov A similar reactivity could be explored for this compound.

Lack of Specific Research Data Precludes Article Generation on this compound

An extensive review of available scientific literature reveals a significant gap in research pertaining to the specific chemical reactivity, transformation pathways, and derivatization strategies of this compound. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The inquiry focused on several key areas of the compound's chemistry, including its use in the formation of novel fused and linked heterocyclic systems and an investigation of its structure-reactivity relationships. Specifically, the request centered on the design and synthesis of multi-heterocyclic conjugates and the investigation of oxime ether derivatives originating from this compound.

While general synthetic methodologies for creating multi-heterocyclic systems and oxime ether derivatives from various ketones are well-documented, searches did not yield specific studies where this compound was used as the starting material. For instance, the synthesis of pyrazole-oxazole conjugates and other linked heterocyclic systems typically proceeds through multi-step reactions often starting from different precursors. Similarly, the preparation of oxime ethers from ketones is a known transformation, generally involving reaction with hydroxylamine (B1172632) followed by alkylation. However, no literature could be found that applies these methods specifically to this compound.

Due to the strict requirement to focus solely on this compound and the absence of specific research findings, it is not feasible to provide an article that meets the criteria of being thorough, informative, and scientifically accurate as per the provided outline. The development of such an article is contingent on future research dedicated to the chemical behavior of this specific compound.

Theoretical and Computational Investigations of 1 5 Methyloxazol 4 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights that are often complementary to experimental data.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. Geometry optimization calculations are employed to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule like 1-(5-Methyloxazol-4-yl)ethanone, which possesses a rotatable bond between the acetyl group and the oxazole (B20620) ring, conformational analysis would be performed. This involves calculating the energy of the molecule as this bond is rotated to identify the most stable conformer(s) and the energy barriers between them. Such studies are typically carried out using methods like Density Functional Theory (DFT) with a suitable basis set.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict various spectroscopic parameters. For instance, after geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors. These values can then be converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. While experimental data provides the actual shifts, theoretical predictions can aid in the assignment of complex spectra and in confirming the proposed structure.

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can be used to study the charge distribution on each atom, providing insights into electrophilic and nucleophilic sites. This analysis also details the hybridization of atomic orbitals and the nature of the chemical bonds within this compound. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a small molecule might interact with a biological target.

Modeling Interactions with Biological Macromolecules in vitro (e.g., Enzymes)

In a hypothetical molecular docking study, this compound would be treated as a "ligand" and a selected protein, often an enzyme implicated in a disease, would be the "receptor." The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and co-ligands. The structure of this compound would be optimized as described in section 5.1.1. Docking software would then be used to systematically explore possible binding poses of the compound within the active site of the enzyme.

Prediction of Binding Modes and Energetics

The output of a molecular docking simulation provides several potential binding modes. For each mode, the software calculates a binding energy or a scoring function value, which estimates the binding affinity. The pose with the lowest binding energy is generally considered the most likely binding mode. Analysis of this predicted complex can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the enzyme's active site. These predicted interactions are crucial for understanding the potential mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of new compounds, optimizing lead compounds, and gaining insights into the mechanisms of action.

For this compound and its derivatives, QSAR and QSPR studies can provide valuable information regarding their potential biological activities and physicochemical characteristics. Although specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be applied by examining studies on structurally related oxazole and thiazole (B1198619) derivatives. nih.govnih.gov

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of compounds with known activities or properties is selected. For instance, a set of oxazole derivatives tested for their antiviral activity against a specific target. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that links the descriptors to the observed activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

In the context of this compound, a QSAR study could explore how variations in substituents on the oxazole ring or the acetyl group affect a particular biological activity, such as enzyme inhibition or receptor binding. For example, a study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives used QSAR to identify compounds with potent anti-tumor activity by inhibiting c-Met receptor tyrosine kinase. nih.gov Similarly, QSPR models for 3-aryloxazolidin-2-one antibacterials have been developed to correlate their minimum inhibitory concentration (MIC) with theoretical molecular descriptors. nih.gov

The insights gained from such models can guide the synthesis of new derivatives of this compound with enhanced desired properties. For instance, if a QSAR model indicates that increasing the hydrophobicity of a particular region of the molecule enhances its activity, chemists can focus on synthesizing derivatives with more lipophilic substituents.

A hypothetical QSAR study on a series of this compound derivatives might involve the descriptors and statistical measures shown in the table below.

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to investigate the reaction mechanisms of organic compounds at the molecular level. For this compound, computational methods can elucidate the pathways of various reactions, identify transition states, and calculate activation energies, thereby offering a detailed understanding of its chemical reactivity.

The reactivity of the oxazole ring is a key area of investigation. numberanalytics.com Oxazoles can participate in several types of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. numberanalytics.comwikipedia.org The presence of the methyl and acetyl substituents on the this compound molecule will influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution: Computational studies can model the attack of an electrophile on the oxazole ring. For an unsubstituted oxazole, electrophilic attack is generally favored at the C5 position. wikipedia.org However, in this compound, the existing substituents will direct incoming electrophiles. The electron-donating methyl group at C5 and the electron-withdrawing acetyl group at C4 will have competing effects. Computational calculations of the electron density distribution and the stability of the possible intermediates (sigma complexes) can predict the most likely site of substitution.

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is less common but can occur, particularly if a good leaving group is present. thepharmajournal.com Computational methods can be used to model the reaction pathway for the displacement of a leaving group from the C2, C4, or C5 positions. The ease of displacement is generally in the order C2 > C4 > C5. thepharmajournal.com

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, leading to the formation of pyridines. wikipedia.orgresearchgate.net Computational studies can model the concerted or stepwise nature of these cycloaddition reactions, determine the stereoselectivity, and calculate the activation barriers. For this compound, the substituents would influence the dienophilic reactivity of the oxazole ring.

A theoretical study on the photochemical transposition reaction of oxazole itself has been conducted, providing insights into its excited-state dynamics. acs.org Such computational approaches could be extended to substituted oxazoles like this compound to understand its photochemical behavior.

The table below summarizes potential computational investigations for understanding the reaction mechanisms of this compound.

| Reaction Type | Computational Investigation | Predicted Outcome |

| Nitration | Calculation of activation energies for attack at C2. | Determination of the most favorable reaction pathway. |

| Nucleophilic Acyl Substitution | Modeling the addition-elimination mechanism at the acetyl group. | Understanding the reactivity of the carbonyl group. |

| Diels-Alder Reaction | Locating the transition state structure with a dienophile. | Predicting the feasibility and stereochemistry of the cycloaddition. |

Research Applications and Broader Context in Chemical Science

Applications as a Synthetic Building Block for Complex Molecules

1-(5-Methyloxazol-4-yl)ethanone serves as a versatile and valuable building block in organic synthesis, primarily owing to the reactivity of its functional groups—the acetyl group and the oxazole (B20620) ring itself. The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a key feature in numerous biologically active natural products and pharmaceutical compounds. journalajst.comtandfonline.com Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for constructing more intricate molecular architectures. numberanalytics.coma2bchem.com

The acetyl group at the 4-position of the oxazole ring provides a reactive handle for a multitude of chemical reactions. It can undergo condensation reactions, be converted into other functional groups, or serve as a point for chain extension. For instance, the ketone can react with various reagents to form larger structures, a common strategy in medicinal chemistry for creating libraries of related compounds for biological screening. a2bchem.com

Furthermore, the oxazole ring system itself can be involved in cycloaddition reactions, such as the Diels-Alder reaction, where it can function as a diene. tandfonline.com This reactivity opens pathways to complex polycyclic systems that would be challenging to synthesize through other methods. The stability of the oxazole ring under many reaction conditions also allows for selective modification of the acetyl group without disrupting the core heterocyclic structure. The use of oxazole derivatives as intermediates is a rising trend in the synthesis of new chemical entities in medicinal chemistry. journalajst.com

Contributions to the Design and Synthesis of Novel Heterocyclic Scaffolds

The structure of this compound is a cornerstone for the development of novel heterocyclic scaffolds, which are central to drug discovery and materials science. nih.govresearchgate.net Chemists utilize this compound to generate more complex, often fused, ring systems by building upon its existing framework. The reactivity of both the acetyl group and the oxazole ring allows for a variety of synthetic strategies to achieve this. tandfonline.comnih.gov

One common approach involves multicomponent reactions (MCRs) where the ethanone (B97240) derivative, an aldehyde, and a CH-acid can react to form complex polycyclic structures like pyrazolopyridines or other fused azoloazines. frontiersin.org These reactions are highly efficient, often creating multiple bonds and stereocenters in a single step.

Another strategy is the modification of the oxazole ring itself or its use in cycloaddition reactions to form new heterocyclic systems. tandfonline.com For example, the synthesis of novel journalajst.comCurrent time information in Vancouver, CA.numberanalytics.comtriazolo[1,5-b] journalajst.comCurrent time information in Vancouver, CA.numberanalytics.comresearchgate.nettetrazines has been achieved through the oxidative cyclization of tetrazine precursors bearing amidine fragments, showcasing how heterocyclic systems can be expanded and modified. beilstein-journals.org The development of such novel scaffolds is crucial as it provides access to new chemical space, which is essential for identifying molecules with unique biological activities or material properties. nih.govnih.gov The oxazole moiety is considered a valuable platform for developing new scaffolds in medicinal chemistry due to its bioisosteric properties and wide range of biological activities. nih.gov

Role in Mechanistic Studies of Enzyme Inhibition in vitro (e.g., HIV-1 Reverse Transcriptase, DNA Gyrase)

Derivatives of this compound are instrumental in the in vitro study of enzyme inhibition mechanisms, providing critical insights for drug development. nih.govnih.gov The oxazole scaffold is a recurring motif in compounds designed to target specific enzymes like HIV-1 Reverse Transcriptase (RT) and DNA gyrase. researchgate.netresearchgate.net

HIV-1 Reverse Transcriptase (RT): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 RT, inhibiting its function. Oxazole-containing compounds have been designed and synthesized as NNRTI candidates. cabidigitallibrary.org In in vitro assays, these compounds are evaluated for their ability to inhibit the enzymatic activity of RT. Mechanistic studies help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing reaction kinetics at various substrate and inhibitor concentrations. nih.gov For example, studies on Punica granatum extracts, which contain triterpenoids and other compounds, have shown inhibition of the HIV-1 RT-associated ribonuclease H (RNase H) activity. nih.gov While not directly involving this compound, these studies highlight the importance of heterocyclic compounds in investigating HIV-1 enzyme inhibition.

DNA Gyrase: DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, making it an essential target for antibacterial agents. mdpi.comdntb.gov.ua Quinolones are a major class of antibiotics that target DNA gyrase. mdpi.comresearchgate.net Researchers have synthesized novel compounds, including those with heterocyclic scaffolds derived from oxazoles, to act as DNA gyrase inhibitors. nih.govnih.gov In vitro DNA supercoiling assays are used to quantify the inhibitory activity of these compounds, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). For instance, a study on novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives identified compounds that strongly inhibit Staphylococcus aureus and Escherichia coli DNA gyrase with IC₅₀ values as low as 0.125 µg/mL. nih.gov These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency of these inhibitors. researchgate.net

The table below summarizes representative findings from in vitro enzyme inhibition studies involving derivatives structurally related to the oxazole framework.

| Enzyme Target | Compound Class/Derivative | IC₅₀ Value | Organism/System | Reference |

| S. aureus DNA Gyrase | 1-(...-dihydropyrazol-1-yl)ethanone oxime ester deriv. | 0.125 - 0.25 µg/mL | Staphylococcus aureus | nih.gov |

| E. coli DNA Gyrase | 1-(...-dihydropyrazol-1-yl)ethanone oxime ester deriv. | 0.125 - 0.25 µg/mL | Escherichia coli | nih.gov |

| M. tuberculosis DNA Gyrase | Quinolone derivative (Compound 9a) | 10 µg/mL | Mycobacterium tuberculosis | researchgate.net |

| HIV-1 RT (RNase H) | Ellagic acid (from Punica granatum) | 1.1 µM | HIV-1 | nih.gov |

This table is for illustrative purposes and shows data for related heterocyclic structures to demonstrate the role of such scaffolds in enzyme inhibition studies.

Potential Research in Materials Science and Medicinal Chemistry Lead Discovery (excluding clinical applications)

The unique structural and electronic properties of the oxazole ring make this compound and its derivatives promising candidates for research in both materials science and the early stages of medicinal chemistry. journalajst.comnumberanalytics.com

Materials Science: Oxazole-based compounds are being investigated for their potential in creating advanced materials. numberanalytics.com Their aromatic and electron-rich nature makes them suitable for applications in electronics and photonics. Potential research areas include:

Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives can be used as emissive materials or host materials in OLEDs due to their potential for high fluorescence quantum yields and thermal stability. numberanalytics.com

Polymers: The oxazole ring can be incorporated into polymer backbones to create materials with enhanced thermal resistance and specific mechanical properties.

Dyes and Pigments: The chromophoric nature of the oxazole system allows for the development of novel dyes with specific absorption and emission characteristics.

Medicinal Chemistry Lead Discovery: In medicinal chemistry, lead discovery is the process of identifying novel, active compounds that can be further optimized into drug candidates. nih.govnih.gov this compound serves as a valuable starting point or "scaffold" in this process. journalajst.comtandfonline.com Its derivatives are synthesized and screened against various biological targets to identify "hits." Fragment-based drug design, a modern approach in lead discovery, could utilize oxazole-containing fragments to probe the binding sites of proteins. nih.gov The goal is to find compounds with promising activity (e.g., enzyme inhibition, receptor binding) that can serve as a "lead" for a drug discovery program. Oxazole derivatives have been explored for a wide range of biological activities, making them a rich source for lead discovery in areas such as antibacterial, antifungal, and anticancer research. researchgate.net

| Research Area | Potential Application | Rationale | References |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Emissive properties and thermal stability of oxazole-based compounds. | numberanalytics.com |

| High-Performance Polymers | Thermal and chemical resistance of the oxazole ring. | numberanalytics.com | |

| Medicinal Chemistry | Lead Discovery | The oxazole scaffold is a "privileged structure" found in many biologically active compounds. | journalajst.comtandfonline.comresearchgate.net |

| Fragment-Based Screening | Small oxazole-containing molecules can be used to identify binding interactions with therapeutic targets. | nih.gov |

Future Research Directions and Emerging Challenges in the Field of Oxazole Chemistry

The field of oxazole chemistry continues to be an area of active investigation, driven by the broad utility of oxazole-containing compounds in medicine and materials science. journalajst.comnumberanalytics.com Several key future directions and challenges are shaping the landscape of this research.

Future Research Directions:

Sustainable Synthesis: A major focus is the development of greener and more efficient synthetic methods for creating oxazole derivatives. numberanalytics.com This includes the use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation to reduce waste and energy consumption. nih.gov Metal-free synthesis approaches are also gaining traction to avoid potentially toxic metal catalysts. tandfonline.com

Novel Scaffolds and Diversity-Oriented Synthesis: There is a continuous drive to synthesize novel and more complex oxazole-based heterocyclic systems. frontiersin.orgnih.gov Diversity-oriented synthesis aims to create large libraries of structurally diverse molecules from a common starting material, increasing the probability of discovering new functionalities.

New Applications in Materials Science: The exploration of oxazoles in materials science is expanding beyond OLEDs to include areas like photovoltaic devices and functional polymers. numberanalytics.com

Advanced Biological Probes: Tailored oxazole derivatives are being developed as chemical probes to study biological processes. Their fluorescent properties can be harnessed for imaging applications within cells.

Emerging Challenges:

Harsh Reaction Conditions: Many traditional methods for synthesizing oxazoles require harsh conditions, such as high temperatures or strong acids and bases, which can limit the functional group tolerance of the reaction. numberanalytics.com

Control of Regioselectivity: In the synthesis of substituted oxazoles, controlling the position of the substituents (regioselectivity) can be challenging, often leading to mixtures of isomers that are difficult to separate.

Starting Material Availability: The synthesis of some complex oxazole derivatives can be hampered by the limited commercial availability or complex preparation of the necessary starting materials. numberanalytics.com

Drug Resistance: In medicinal chemistry, a constant challenge is overcoming drug resistance. This necessitates the design of novel oxazole scaffolds that can inhibit targets through new mechanisms or bind to different sites to circumvent existing resistance pathways. nih.gov

The ongoing research in oxazole chemistry aims to address these challenges by developing innovative synthetic strategies and expanding the application of these versatile heterocyclic compounds. tandfonline.com

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methyloxazol-4-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclization reactions using acetylacetone and aryl oximes under basic conditions. For example, sodium hydroxide in methanol at 0–5°C facilitates oxazole ring formation. Reaction progress is monitored via TLC (petroleum ether:ethyl acetate, 70:30), followed by precipitation in ice-water and recrystallization. Optimizing stoichiometry (e.g., acetylacetone in excess) and maintaining low temperatures can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon NMR identify substituents on the oxazole ring and acetyl group. For instance, the methyl group on oxazole resonates near δ 2.5 ppm in H NMR.

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC with UV detection (e.g., λ = 254 nm) ensures purity, using reference standards like 1-(4-Methoxy-3-methylphenyl)ethanone for calibration .

Q. How can X-ray crystallography determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing. Key steps:

- Crystal growth via slow evaporation in ethanol.

- Data collection on a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement using least-squares methods (R factor < 0.05). Example parameters: monoclinic P21/c space group, Z = 4 .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals (HOMO/LUMO) : To assess electrophilicity and nucleophilicity.

- Absolute Hardness (η) : Derived from ionization potential (I) and electron affinity (A) via η = (I – A)/2.

- Solvent effects are modeled using polarizable continuum models (PCM). Software: Gaussian 09 with B3LYP/6-311+G(d,p) basis set .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Molecular Docking : AutoDock Vina or Glide screens interactions with targets (e.g., fungal CYP51).

- In Vivo Models : Acute toxicity studies in rodents (OECD 423 guidelines). Metabolite profiling via LC-MS/MS .

Q. How can contradictions between experimental and computational data (e.g., LogP values) be resolved?

- Methodological Answer :

- Statistical Validation : Compare experimental LogP (HPLC retention time) with computed values (ChemAxon, ACD/Labs).

- Sensitivity Analysis : Vary DFT parameters (e.g., solvent models) to assess consistency.

- Error Sources : Address impurities (HPLC purity > 98%) or crystallographic disorder (e.g., SHELXE for twinned data correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.